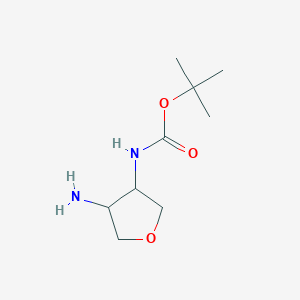

tert-butyl N-(4-aminooxolan-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminooxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDCYLRWDJCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Tert Butyl N 4 Aminooxolan 3 Yl Carbamate

Mechanistic Studies of Key Chemical Reactions

The chemical reactivity of tert-butyl N-(4-aminooxolan-3-yl)carbamate is primarily centered around the transformations of the tert-butoxycarbonyl (Boc) protecting group and the subsequent reactions of the unmasked diamine. Mechanistic studies on this specific molecule are not extensively reported in the literature; however, the reactivity of the N-Boc group is a well-investigated area of organic chemistry. The key chemical reaction for this compound is the acid-catalyzed cleavage of the Boc group to reveal the free amine.

The deprotection of N-Boc protected amines is typically carried out under acidic conditions. total-synthesis.com The mechanism of this reaction has been the subject of kinetic studies, which provide insight into the process. nih.govresearchgate.net The reaction is understood to proceed through a pathway involving protonation of the carbamate (B1207046) carbonyl oxygen, followed by fragmentation of the protonated intermediate.

The initial step of the mechanism involves the protonation of the carbonyl oxygen of the Boc group by an acid (H-A). This is a rapid and reversible step that activates the carbamate group towards cleavage.

Following protonation, the molecule undergoes a unimolecular decomposition. This is the rate-determining step of the reaction. The fragmentation results in the formation of a carbamic acid intermediate, which is unstable, and a stable tert-butyl cation. The tert-butyl cation is stabilized by hyperconjugation.

The unstable carbamic acid intermediate rapidly decarboxylates to yield the protonated amine and carbon dioxide gas. The evolution of carbon dioxide, a stable gas, provides a thermodynamic driving force for the reaction.

Finally, a deprotonation step, typically by a weak base present in the reaction medium (such as the solvent or the counter-ion of the acid), affords the free amine.

Kinetic studies on the acid-catalyzed deprotection of various N-Boc protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid, particularly with strong acids like HCl. nih.govresearchgate.net This suggests a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.gov

The choice of acid and solvent can significantly influence the rate and efficiency of the deprotection. Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid are commonly employed. The reaction is often carried out in a variety of solvents, including dichloromethane, dioxane, and alcohols.

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Observations | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | Standard and efficient conditions for Boc deprotection. | total-synthesis.com |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | 1-4 hours | Commonly used, product is isolated as the hydrochloride salt. | nih.gov |

| Sulfuric Acid (H₂SO₄) | Propan-2-ol / Toluene | 50 | Variable | Effective, kinetics show second-order dependence on acid concentration. | nih.gov |

| Methane Sulfonic Acid (CH₃SO₃H) | Propan-2-ol / Toluene | 50 | Variable | Similar kinetic behavior to HCl and H₂SO₄. | nih.gov |

Once the Boc group is removed to yield (3,4)-diaminotetrahydrofuran, the resulting vicinal diamine is a versatile intermediate for further chemical transformations. The two amino groups can undergo a variety of reactions typical of primary and secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form heterocyclic structures like pyrazines or imidazoles. The mechanistic pathways for these subsequent reactions would follow established principles of nucleophilic attack by the amine lone pair on an electrophilic center. However, specific mechanistic studies on these transformations starting from this compound are not detailed in the current body of scientific literature.

The Versatile Role of this compound in Advanced Synthesis

The chiral diamine building block, this compound, has emerged as a significant tool in synthetic organic chemistry. Its unique stereochemistry and orthogonally protected amino groups, situated on a conformationally defined tetrahydrofuran (B95107) ring, make it an invaluable precursor for constructing complex molecular architectures. This article explores its application as a chiral building block, focusing on its role in the synthesis of natural product analogs, conformationally restricted scaffolds, peptidomimetics, and its contributions to chemical library development for discovery research.

Application As a Chiral Building Block in Complex Molecular Architectures

The structural features of tert-butyl N-(4-aminooxolan-3-yl)carbamate—specifically the trans-disubstituted tetrahydrofuran (B95107) core—provide a rigid and stereochemically defined scaffold. The presence of a primary amine and a Boc-protected secondary amine allows for selective functionalization, making it a versatile intermediate in multistep syntheses. cymitquimica.comnih.gov This strategic arrangement is crucial for its application in various domains of medicinal and materials chemistry.

While direct synthesis of natural products using this specific building block is not extensively documented in publicly available literature, its structure is analogous to components of many biologically active natural products, particularly aminoglycoside antibiotics and nucleoside analogs. The tetrahydrofuran ring serves as a mimic of the furanose sugar moiety found in these molecules.

The synthesis of novel antibiotics often involves modifying existing natural product scaffolds to overcome bacterial resistance. For instance, the synthesis of 3',4'-dideoxykanamycin B demonstrated that modifying the sugar rings can produce derivatives active against resistant bacteria. researchgate.net Chiral building blocks like this compound offer a pathway to create novel aminoglycoside analogs where the native sugar is replaced by this substituted oxolane ring. The diamino functionality is key for mimicking the amino-sugar backbone, which is crucial for ribosomal binding and antibacterial activity.

The general strategy for creating such analogs would involve:

Selective deprotection of the primary amine on the oxolane ring.

Coupling of this amine to other fragments of the target molecule.

Deprotection of the Boc-protected amine for further functionalization or to reveal the final diamine structure.

This approach allows for the systematic variation of substituents to explore structure-activity relationships (SAR), a fundamental practice in drug discovery. The use of similar carbamate (B1207046) derivatives in the synthesis of complex therapeutic agents, such as the epilepsy drug Lacosamide, underscores the utility of this class of compounds in constructing intricate, biologically active molecules. google.com

| Feature of Building Block | Relevance to Natural Product Analogs | Exemplary Natural Product Class |

| Chiral Tetrahydrofuran Core | Mimics furanose sugars present in nucleosides and antibiotics. | Aminoglycoside Antibiotics (e.g., Kanamycin, Neamine) researchgate.net |

| trans-1,2-Diamine Functionality | Replicates the amino-substitution pattern crucial for biological activity. | Aminocyclitols |

| Orthogonal Boc-Protection | Enables selective, sequential chemical modifications for SAR studies. | Synthetic Glycoconjugates |

The tetrahydrofuran ring of this compound is a classic example of a conformationally restricted scaffold. Unlike flexible aliphatic chains, the cyclic nature of the oxolane ring limits the number of accessible conformations, leading to a more rigid and predictable three-dimensional structure. This property is highly desirable in drug design, as it can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Incorporating this building block into a larger molecule imparts a significant degree of structural pre-organization. The defined spatial relationship between the two amino groups allows for the precise positioning of pharmacophoric elements. This is particularly valuable in the design of enzyme inhibitors or receptor ligands, where a specific geometry is required for effective interaction with the protein's active site. The synthesis of various heterocyclic building blocks with defined stereochemistry is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with improved pharmacological profiles. bldpharm.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The this compound scaffold is an excellent candidate for creating peptide backbone mimics.

The diamine structure can be incorporated into a peptide sequence to replace a standard amino acid residue, creating a "gamma-amino acid" analog with a constrained cyclic structure. This modification can induce specific secondary structures, such as turns or helices, which are often critical for the biological function of peptides. The rigidity of the tetrahydrofuran ring helps to lock the peptide backbone into a desired conformation, which can be used to study and stabilize bioactive conformations.

The process typically involves coupling the free primary amine of the building block to the C-terminus of a peptide chain and the deprotected secondary amine to the N-terminus of another, effectively inserting the rigid oxolane linker into the oligomer.

| Peptidomimetic Design Principle | Contribution of the Oxolane Building Block |

| Conformational Constraint | The rigid tetrahydrofuran ring restricts bond rotation, enforcing a specific turn or bend in the peptide backbone. |

| Enzymatic Stability | The non-natural amino acid structure is resistant to cleavage by proteases. |

| Pharmacophore Presentation | The fixed distance and orientation of the amino groups allow for precise positioning of side chains or other functional groups. |

The design and synthesis of chemical libraries containing diverse yet structurally related compounds are central to modern drug discovery and high-throughput screening (HTS). This compound is an ideal scaffold for combinatorial chemistry and library synthesis due to its bifunctional nature and stable, protected form.

The orthogonal protection scheme (a free primary amine and a Boc-protected amine) allows for a divergent synthetic strategy. Starting from this single building block, a vast library of compounds can be generated.

A typical library synthesis workflow would be:

Scaffold Derivatization (Position 4): The primary amine is reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, through parallel synthesis techniques.

Deprotection: The Boc group is removed under acidic conditions, revealing the second amino group.

Scaffold Derivatization (Position 3): This newly freed amine is then reacted with a second set of diverse building blocks.

This two-step diversification allows for the rapid creation of thousands of unique compounds from a single chiral core. Such libraries are invaluable for screening against various biological targets to identify new hit compounds. The use of related carbamate-protected building blocks is a well-established practice in the synthesis of libraries for identifying novel antimicrobial and anticancer agents. nih.gov The defined stereochemistry of the scaffold ensures that the resulting library members have a high degree of three-dimensional complexity, increasing the probability of discovering potent and selective bioactive molecules.

Pre Clinical Biological Applications and Target Interaction Studies

Design of Oxolane-Based Scaffolds for Biological Research

In modern medicinal chemistry, scaffolds are core molecular frameworks upon which various functional groups can be built to create new drug candidates. mdpi.com The oxolane ring, a five-membered saturated heterocycle containing an oxygen atom, is a particularly valuable scaffold component. Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability compared to more lipophilic carbocyclic rings. The non-planar, three-dimensional nature of the oxolane ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of biological targets like enzymes and receptors. mdpi.com

Tert-butyl N-(4-aminooxolan-3-yl)carbamate serves as a key building block for creating such scaffolds. cymitquimica.com The vicinal amino and carbamate (B1207046) groups on the oxolane ring offer stereochemically defined vectors for derivatization. For instance, the free amine can be acylated, alkylated, or used in reductive amination to introduce a wide array of side chains, while the Boc-protected amine can be deprotected and subsequently modified, allowing for the synthesis of complex, densely functionalized molecules. medchemexpress.com This strategic design enables the exploration of chemical space around the oxolane core to identify novel bioactive compounds. nih.govmdpi.com

Mechanistic Investigations of Biological Activity (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives synthesized from the this compound scaffold are investigated to understand their mechanisms of action, primarily through studying their potential as enzyme inhibitors or receptor modulators.

The initial biological evaluation of novel compounds derived from the aminooxolane scaffold typically involves in vitro assays. Enzyme inhibition assays are fundamental for identifying molecules that can selectively block the activity of a specific enzyme target. For example, carbamate moieties are known pharmacophores for cholinesterase inhibition, a key target in Alzheimer's disease research. mdpi.commdpi.com Derivatives of this compound could be screened against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The potency of inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. nih.gov

Table 1: Hypothetical Inhibitory Activity of Aminooxolane Derivatives on Kinase XYZ

| Compound ID | Modification on the Amino Group (R) | Kinase XYZ IC50 (nM) |

|---|---|---|

| AX-001 | -H (Parent Amine) | >10,000 |

| AX-002 | -C(O)CH3 (Acetyl) | 5,620 |

| AX-003 | -C(O)Ph (Benzoyl) | 850 |

| AX-004 | -C(O)-(4-chlorophenyl) | 125 |

| AX-005 | -SO2Ph (Benzenesulfonyl) | 45 |

For compounds designed to interact with receptors, ligand binding studies are essential. These assays measure the affinity of a compound for a specific receptor, often by competing with a known radiolabeled ligand. nih.gov For example, modifications of the aminooxolane scaffold could be evaluated for binding to G-protein coupled receptors (GPCRs) or ion channels. nih.gov The data from these studies, typically expressed as the inhibition constant (Ki), help to establish the potency and selectivity of the new chemical entities.

When a compound series shows promising activity in initial screens, the next step is to identify and validate its specific molecular target(s). If the target is not already known from a targeted design approach, methods such as network pharmacology can be employed. This computational approach predicts potential targets by correlating the compound's structure with known drug-target databases. mdpi.com

Once a putative target is identified, validation is performed in pre-clinical models, such as cultured cells. For instance, if a derivative of this compound is found to inhibit a specific kinase in vitro, its effect on the downstream signaling pathway of that kinase would be assessed in cancer cell lines. mdpi.com A successfull validation would show that the compound's cellular effects (e.g., inducing apoptosis) are directly linked to the inhibition of the identified target.

Structure-Activity Relationship (SAR) Studies on Aminooxolane Derivatives (excluding clinical/safety)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifying a molecule's structure affects its biological activity. oncodesign-services.comresearchgate.net For derivatives of this compound, SAR studies would focus on systematically altering different parts of the molecule to optimize potency and selectivity.

Key areas for modification and SAR exploration include:

The Free Amine: Acylation or sulfonylation of the primary amine can introduce groups that form key hydrogen bonds or hydrophobic interactions within a target's binding site. As illustrated in the hypothetical data in Table 1, adding an aryl group (AX-003) and further substituting it with an electron-withdrawing group (AX-004) can significantly increase potency.

The Carbamate Group: The tert-butyl group of the Boc-carbamate can be replaced with other alkyl or aryl groups to probe steric and electronic requirements. Alternatively, the entire carbamate could be replaced with other functionalities like amides or ureas.

The Oxolane Ring: The stereochemistry of the substituents on the oxolane ring is critical. Synthesizing and testing different stereoisomers (e.g., cis vs. trans) can reveal the optimal 3D arrangement for biological activity.

Table 2: Illustrative SAR of Aminooxolane Analogs against Target Y

| Analog | Stereochemistry | R1 Group (at C4-amine) | R2 Group (at C3-carbamate) | Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| 1a | (3R, 4S) | -H | -Boc | 2400 |

| 1b | (3S, 4R) | -H | -Boc | 2150 |

| 2a | (3R, 4S) | -C(O)-(4-fluorobenzyl) | -Boc | 78 |

| 2b | (3S, 4R) | -C(O)-(4-fluorobenzyl) | -Boc | 950 |

| 3a | (3R, 4S) | -C(O)-(4-fluorobenzyl) | -C(O)O-Ethyl (Eoc) | 55 |

This illustrative data shows that a specific stereoisomer (3R, 4S) is preferred for activity and that modifications at both the amine and carbamate positions can enhance binding affinity.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pre-clinical Drug Design

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover structurally novel compounds that retain the desired biological activity of a known lead molecule. nih.govresearchgate.net These techniques are employed to improve properties, circumvent existing patents, or explore new chemical space. nih.govuniroma1.it

For a lead compound based on the aminooxolane scaffold, several scaffold hops could be envisioned:

Ring Variation: The oxolane (tetrahydrofuran) ring could be replaced by other five- or six-membered heterocycles like tetrahydropyran, pyrrolidine, or piperidine. This would alter the ring geometry, polarity, and hydrogen bonding capacity.

Bioisosteric Replacement: A bioisostere is a functional group that can replace another while retaining similar biological activity. researchgate.net The ether oxygen in the oxolane ring could be replaced with a sulfur atom (to give a thiolane ring) or a methylene (B1212753) group (to give a cyclopentane (B165970) ring). These changes subtly modify the scaffold's size, electronics, and metabolic stability.

Table 3: Potential Scaffold Hops and Bioisosteres for the Oxolane Core

| Original Scaffold | Replacement Scaffold | Type of Change | Rationale |

|---|---|---|---|

| Oxolane (Tetrahydrofuran) | Cyclopentane | Bioisosteric Replacement (O -> CH2) | Decrease polarity, potentially increase metabolic stability. |

| Oxolane (Tetrahydrofuran) | Tetrahydropyran | Scaffold Hop (5- to 6-membered ring) | Alter substituent vectors and conformational profile. |

| Oxolane (Tetrahydrofuran) | Pyrrolidine | Scaffold Hop (O -> NH) | Introduce a hydrogen bond donor/acceptor site. |

| Oxolane (Tetrahydrofuran) | Thiolane | Bioisosteric Replacement (O -> S) | Modify lipophilicity and metabolic profile. |

These strategies allow medicinal chemists to systematically evolve the initial aminooxolane scaffold into new chemotypes, thereby increasing the chances of identifying a successful pre-clinical candidate.

Computational and Theoretical Studies

Conformational Analysis of the Oxolane Ring and Substituents

The oxolane, or tetrahydrofuran (B95107) (THF), ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope (E) and twist (T) forms. The substituents on the ring significantly influence which conformations are energetically favorable. For tert-butyl N-(4-aminooxolan-3-yl)carbamate, the tert-butyl carbamate (B1207046) and amino groups at the 3 and 4 positions are crucial in determining the ring's preferred geometry.

Computational studies on substituted five-membered rings, such as THF derivatives, have been performed using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to explore their conformational landscapes. rsc.org These studies reveal that the relative energies of different envelope and twist conformations are often within a few kcal/mol of each other, indicating a flexible ring system. The two extreme conformations are the envelope, where one atom is out of the plane of the other four, and the twist, where two adjacent atoms are displaced in opposite directions from the plane of the other three. rsc.org

For a disubstituted oxolane ring like the one in the target molecule, the substituents will prefer to occupy pseudo-equatorial positions to minimize steric hindrance. In the case of a trans substitution pattern, as is common for this type of molecule, the bulky tert-butyl carbamate group and the amino group would likely reside on opposite sides of the ring. The most stable conformations would be those that maximize the distance between these substituents. DFT calculations on related molecules, such as 5-methyl-2-hydroxy-THF, show that the energy differences between various twist and envelope forms can be less than 1 kcal/mol, highlighting the dynamic nature of the ring. rsc.org The preferred conformation is a delicate balance between minimizing torsional strain within the ring and steric interactions between the substituents.

Table 1: Representative Conformations of a Substituted Oxolane Ring

| Conformation Type | Description | Typical Relative Energy (kcal/mol) |

|---|---|---|

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Often the global minimum |

Note: The relative energies are illustrative and depend on the specific substituents and computational method.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its receptor. For this compound, docking studies would be essential to hypothesize its potential biological targets and understand its mechanism of action at a molecular level.

Docking studies on various furan (B31954) and tetrahydrofuran derivatives have been successfully employed to explore their potential as inhibitors for a range of biological targets. nih.govijper.orgnih.gov For instance, furan-azetidinone hybrids were docked against several E. coli enzymes to evaluate their potential as antibacterial agents. ijper.org These studies typically involve preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand in the active site.

A hypothetical docking study of this compound would likely show the importance of the amino and carbamate groups in forming hydrogen bonds with amino acid residues in the target's active site. The oxolane ring would serve as a scaffold, and its conformation would adapt to fit the binding pocket. The bulky tert-butyl group could engage in hydrophobic interactions. The predicted binding affinity, often expressed as a docking score or estimated binding energy (ΔG), would provide a measure of how strongly the molecule is predicted to bind to the target. For example, docking studies of some benzofuran (B130515) derivatives against the HCV NS5B enzyme have shown binding affinities in the range of -12 to -16 Kcal/mol. researchgate.net

Table 2: Example of Molecular Docking Results for a Hypothetical Target

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | A favorable binding energy, suggesting a stable interaction. |

| Hydrogen Bonds | 3 | Interactions with Ser, Thr, Asp residues. |

| Hydrophobic Interactions | 2 | Interactions with Leu, Val residues. |

Note: This table is illustrative and represents hypothetical results for this compound.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are used to study the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. Methods such as DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, quantum chemical calculations could be used to determine its optimized 3D geometry, charge distribution, and molecular orbital energies. Studies on tert-butyl carbamate itself provide information on the electronic properties of this key functional group. researchgate.netnih.gov The nitrogen atom of the carbamate and the amino group are likely to be regions of high electron density, making them susceptible to electrophilic attack. The HOMO-LUMO gap would indicate the molecule's propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity. These calculations can also predict properties like dipole moment and polarizability, which are important for understanding intermolecular interactions.

Table 3: Predicted Quantum Chemical Properties for a Carbamate-Containing Molecule

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.0 eV | Indicates good kinetic stability. |

Note: The values in this table are representative for a molecule of similar size and functionality and are not specific to this compound.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a biological target, would reveal how the molecule moves, changes conformation, and interacts with its environment.

When simulating the molecule in an aqueous environment, one can observe how it interacts with water molecules and its conformational flexibility in solution. researchgate.net This is important for understanding its solubility and how it behaves before binding to a target.

More powerfully, MD simulations can be used to study the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex over tens or hundreds of nanoseconds, researchers can assess whether the initial binding pose is stable, identify key interactions that persist over time, and calculate a more accurate binding free energy. The simulation would show the flexibility of both the ligand and the protein's binding site, providing a more realistic picture of the binding event than static docking. For example, the simulation could reveal the role of specific water molecules in mediating the interaction between the ligand and the protein. nih.gov

Table 4: Analysis from a Hypothetical Molecular Dynamics Simulation

| Metric | Observation | Implication |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Ligand | Stable around 1.5 Å after 10 ns | The ligand remains stably bound in the binding pocket. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Low fluctuation for binding site residues | The binding site is relatively rigid upon ligand binding. |

| Number of Hydrogen Bonds | Consistently 2-3 bonds maintained | Key hydrogen bonding interactions are stable over time. |

Note: This table presents typical metrics and hypothetical results from an MD simulation of a ligand-protein complex.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

No published studies providing ¹H or ¹³C NMR spectral data for tert-butyl N-(4-aminooxolan-3-yl)carbamate could be located. Such data would be crucial for confirming the compound's structural integrity and for assigning the relative stereochemistry of the substituents on the oxolane ring. In the analysis of similar carbamate (B1207046) compounds, NMR spectroscopy is a primary tool for determining the conformational preferences and for studying reaction mechanisms.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

While the molecular weight of the compound is known, detailed mass spectrometry data, such as fragmentation patterns from techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), are not available in the public domain. This information is vital for confirming the molecular weight of the synthesized product and for monitoring the progress of reactions involving this compound.

X-ray Crystallography for Absolute Configuration Determination

A search of crystallographic databases yielded no crystal structure for this compound or its salts. X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and for providing precise information about bond lengths, bond angles, and solid-state conformation. Without a published crystal structure, a detailed discussion on its three-dimensional arrangement remains speculative.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

Methods for the chiral separation of the enantiomers of this compound have not been described in peer-reviewed literature. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the enantiomeric purity of chiral compounds. Information regarding suitable chiral stationary phases, mobile phase compositions, and detection methods is essential for the quality control of stereoisomerically pure forms of this compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Diversified Amino-Oxolanes

The generation of diverse chemical libraries is fundamental to drug discovery. For amino-oxolane derivatives, the focus is on developing more efficient and versatile synthetic methods. Current research is moving beyond traditional approaches to embrace innovative strategies that allow for precise control over the molecular architecture.

Key areas of development include:

Catalytic C-H Functionalization: This technique allows for the direct modification of carbon-hydrogen bonds, which are abundant in organic molecules. Applying this to the oxolane ring would enable the introduction of a wide range of functional groups at various positions, creating derivatives that are currently difficult to access.

Photochemical Reactions: Light-driven reactions offer unique ways to form chemical bonds under mild conditions. rsc.org Photochemistry could be used to introduce complex substituents or to create strained ring systems involving the oxolane core, expanding the available chemical space. rsc.org

Stereoselective Synthesis: The biological activity of molecules often depends on their specific three-dimensional arrangement. Advanced catalytic methods are being explored to control the stereochemistry at multiple centers of the amino-oxolane structure, leading to the synthesis of single, highly active isomers.

These advanced synthetic strategies are summarized in the table below.

| Methodology | Description | Potential Impact on Amino-Oxolane Synthesis |

| Organocatalysis | Use of small organic molecules as catalysts to drive reactions. | Enables new types of transformations and offers high stereoselectivity under mild conditions. |

| Transition Metal Catalysis | Employs transition metals to facilitate a broad range of reactions, including cross-coupling and C-H activation. rsc.org | Allows for the introduction of diverse aryl and alkyl groups onto the oxolane scaffold. |

| Biocatalysis | Utilizes enzymes to perform highly specific and selective chemical transformations. | Offers an environmentally friendly route to enantiomerically pure amino-oxolane derivatives. |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. semanticscholar.org | Accelerates the synthesis of new derivatives, facilitating faster screening cycles. semanticscholar.org |

The ultimate goal is to create a toolbox of synthetic methods that allows chemists to systematically and rapidly generate a wide array of amino-oxolane analogs for biological evaluation.

Exploration of New Biological Targets and Mechanisms

While the amino-oxolane scaffold is a component of molecules targeting known biological pathways, a significant future direction is the exploration of entirely new therapeutic targets and mechanisms of action. This involves screening diversified libraries of amino-oxolane derivatives against a wide range of biological assays to identify novel activities.

Emerging research in this area is focused on:

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect, without prior knowledge of the specific target. This can lead to the discovery of first-in-class medicines with novel mechanisms.

Target Deconvolution: Once a compound with interesting activity is identified through phenotypic screening, various techniques (e.g., chemical proteomics, genetic screening) are used to determine its molecular target(s).

Fragment-Based Drug Discovery (FBDD): Smaller molecular fragments, including those based on the amino-oxolane core, can be screened for weak binding to a biological target. Hits can then be elaborated into more potent lead compounds.

The table below outlines potential new therapeutic areas for amino-oxolane derivatives.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein kinases, Tubulin, Epigenetic targets | Many existing cancer drugs target these proteins; the unique 3D shape of amino-oxolanes may offer new binding modes. nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., dihydropteroate synthase), Viral proteases | The scaffold can be modified to mimic natural substrates or to block the active sites of essential microbial enzymes. acs.org |

| Neurological Disorders | G-protein coupled receptors (GPCRs), Ion channels | The constrained conformation of the oxolane ring is well-suited for interaction with the specific binding pockets of neurological targets. |

| Inflammatory Diseases | Cytokines, Chemokine receptors | Derivatives could be designed to interfere with the protein-protein interactions that drive inflammatory responses. |

By systematically exploring the biological activity of novel amino-oxolane derivatives, researchers hope to uncover new therapeutic opportunities and gain a deeper understanding of human biology.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To move from a promising laboratory compound to a potential therapeutic, it is crucial to develop scalable and efficient manufacturing processes. Flow chemistry and automated synthesis are transformative technologies that are beginning to be applied to the production of complex molecules like tert-butyl N-(4-aminooxolan-3-yl)carbamate and its derivatives.

Advantages of these modern manufacturing techniques include:

Enhanced Safety and Control: Flow reactors handle small volumes of material at any given time, which minimizes risks associated with highly reactive or unstable intermediates. soci.org This allows for precise control over reaction parameters like temperature and pressure. soci.orgamidetech.com

Improved Efficiency and Yield: The superior mixing and heat transfer in flow systems often lead to higher reaction rates, cleaner reactions, and better yields compared to traditional batch processing. amidetech.com

Scalability: Scaling up a reaction in a flow system often involves running the system for a longer period or using multiple reactors in parallel, which is more straightforward than redesigning large batch reactors.

Automation and Data Collection: Automated systems can run continuously with minimal supervision, and they can be equipped with in-line analytical tools to monitor reaction progress in real-time, generating large amounts of high-quality data for process optimization. nih.govchemrxiv.orgmit.edu

The integration of flow chemistry into the synthesis of amino-oxolane derivatives is expected to accelerate the drug development pipeline, from the rapid synthesis of analogs for initial screening to the efficient, large-scale production of drug candidates for clinical trials.

Advanced Computational Design for Next-Generation Amino-Oxolane Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. rsc.org For the development of next-generation amino-oxolane derivatives, these methods provide a rational approach to designing molecules with improved potency, selectivity, and pharmacokinetic properties.

Key computational strategies being employed include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational docking can be used to predict how different amino-oxolane derivatives will bind. nih.govmdpi.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the properties of known active molecules. This can involve pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies to identify the key molecular features required for biological activity.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. acs.org This helps to identify potential liabilities early in the design process, reducing the likelihood of late-stage failures. acs.org

Machine Learning and AI: Advanced machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and generate ideas for novel molecular structures with desired properties. rsc.org

The synergy between computational design and chemical synthesis creates a powerful cycle of innovation. Computational tools guide the design of new molecules, which are then synthesized and tested. The experimental results are then used to refine the computational models, leading to the design of even better compounds in the next cycle. This iterative process is accelerating the discovery of new and improved medicines based on the amino-oxolane scaffold.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(4-aminooxolan-3-yl)carbamate?

The synthesis involves:

- Step 1 : Formation of the oxolane ring with an amino group at the 4-position.

- Step 2 : Introduction of the tert-butyl carbamate group via carbamate coupling reactions under basic conditions.

- Key Conditions : Reactions are conducted at low temperatures (0–5°C) to minimize side reactions like epimerization or hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product.

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-aminooxolane, Boc₂O, DCM, 0°C | Carbamate protection |

| 2 | TFA/DCM (1:1), rt | Deprotection (if required) |

Q. How is the molecular structure of this compound characterized?

- X-ray Crystallography : Resolve stereochemistry using SHELX/ORTEP for 3D refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl δ ~1.4 ppm; oxolane protons δ 3.5–4.0 ppm) .

- IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and NH stretches (~3350 cm⁻¹) .

Q. What analytical techniques are used to assess purity and stability?

- HPLC-MS : Monitor degradation under acidic/basic conditions (e.g., pH 2–12) .

- TGA/DSC : Evaluate thermal stability (decomposition >150°C) .

Advanced Research Questions

Q. How does stereochemistry at the 3- and 4-positions affect biological activity?

- The (3R,4S) and (3S,4R) diastereomers exhibit distinct binding affinities due to spatial orientation.

- Method : Compare enzymatic inhibition (IC₅₀) using kinetic assays (e.g., fluorescence polarization) .

- Structural Insight : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the amino group and catalytic residues (e.g., serine proteases) .

Q. How to resolve contradictions in spectroscopic data for this compound?

- Scenario : Discrepancies in NMR shifts due to solvent polarity or tautomerism.

- Approach :

Validate assignments via 2D NMR (COSY, HSQC).

Compare computational (DFT) vs. experimental spectra .

Use dynamic HPLC to detect tautomeric interconversions .

Q. What strategies optimize synthetic yield while minimizing racemization?

- Key Variables :

- Temperature : Maintain <5°C during carbamate coupling.

- Base Choice : Use non-nucleophilic bases (e.g., DIPEA) to avoid β-elimination .

- Table 2 : Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, DIPEA | 78 | 99 |

| rt, Et₃N | 52 | 85 |

Q. How does pH influence the stability of the carbamate group?

- Stability Profile :

- pH 2–4 : Rapid hydrolysis (t₁/₂ = 2 hr).

- pH 7–9 : Stable for >48 hr .

- Mitigation : Formulate with enteric coatings for oral delivery .

Q. What computational methods predict interactions with neurological targets?

- Workflow :

Target Selection : Dopamine D2 receptor (PDB: 6CM4).

Docking : Glide SP mode (Schrödinger Suite) identifies binding poses.

MD Simulations : GROMACS assesses stability (RMSD <2 Å over 100 ns) .

Q. How to design bioconjugation strategies using the amino group?

- Example : Link to fluorescent probes (e.g., FITC) via NHS ester coupling.

- Protocol :

Activate amino group with EDC/NHS in PBS (pH 7.4).

Purify conjugates using size-exclusion chromatography .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Issues : Epimerization during Boc deprotection.

- Solution : Use flow chemistry for precise temperature control and reduced reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.